硫代磷酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

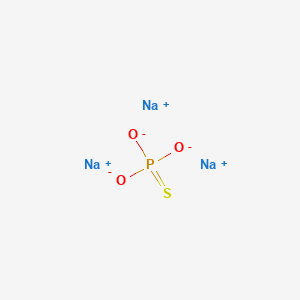

Sodium thiophosphate, also known as trisodium monothiophosphate, is an inorganic compound with the chemical formula Na₃PO₃S. It is a derivative of phosphoric acid where one of the oxygen atoms is replaced by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

科学研究应用

Sodium thiophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: It is used in biochemical studies as an analogue of phosphate.

Industry: It is used in the production of flame retardants, lubricants, and as a flotation agent in mining.

作用机制

Target of Action

Sodium thiophosphate, also known as sodium phosphorothioate, primarily targets protein tyrosine phosphatase and acts as a competitive inhibitor of alkaline phosphatase . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and signal transduction .

Mode of Action

Sodium thiophosphate interacts with its targets by forming phosphorothioate linkages in the nucleic acids of cells . This interaction makes RNA molecules more resistant to the degradative effects of nucleases within a cell, as well as during their isolation from cells .

Biochemical Pathways

Sodium thiophosphate affects several biochemical pathways. For instance, it has been shown to improve several prebiotic reactions, including the photoreduction of thioamides, carbonyl groups, and cyanohydrins . It also enables access to tetroses and pentoses from hydrogen cyanide through a Kiliani–Fischer-type process without progressing to higher sugars . Furthermore, thiophosphate allows photochemical reductive aminations .

Pharmacokinetics

It’s known that the compound is used in various chemical reactions and can be synthesized from abundant resources via cheap and green synthesis routes .

Result of Action

The molecular and cellular effects of sodium thiophosphate’s action are significant. It leads to a global shift in the distribution of cellular proteins in a variety of organisms . The global changes in protein expression induced with thiophosphate could be accounted for by significant changes in the absolute transcription levels of more than 1500 genes detected via RNA seq analysis .

Action Environment

The action of sodium thiophosphate can be influenced by environmental factors. For instance, the phase formation of sodium thiophosphate can be controlled synthetically, and even subtle structural changes can significantly impact the sodium-ion diffusion in solid electrolytes . This highlights the intricate interplay between phase formation and synthetic control in the action environment of sodium thiophosphate .

生化分析

Biochemical Properties

Sodium Thiophosphate participates in several biochemical reactions. It has been shown to enable prebiotic access to sugars and terpenoid precursors . This suggests that Sodium Thiophosphate could have played a role in the early stages of life on Earth. It interacts with various enzymes and proteins, enhancing certain prebiotic reactions, including the photoreduction of thioamides, carbonyl groups, and cyanohydrins .

Cellular Effects

Sodium Thiophosphate has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have a stabilizing effect towards degradation by extracellular and peroxisomal enzymes . This suggests that Sodium Thiophosphate could influence cell function by affecting enzyme activity and stability.

Molecular Mechanism

At the molecular level, Sodium Thiophosphate exerts its effects through various mechanisms. It allows photochemical reductive aminations, suggesting that it can influence the activity of enzymes and the expression of genes . Moreover, it has been shown to participate in the formation of phosphorothioate linkages in nucleic acids , which could have implications for gene expression and regulation.

Temporal Effects in Laboratory Settings

The effects of Sodium Thiophosphate can change over time in laboratory settings. For instance, it has been shown to affect the rate of reaction between a weak base and a strong acid, with the effects varying depending on temperature and concentration .

Dosage Effects in Animal Models

The effects of Sodium Thiophosphate can vary with different dosages in animal models. While specific studies on Sodium Thiophosphate are limited, it is known that the toxicity of nanoparticles, which could potentially include Sodium Thiophosphate, can affect reproduction and fetal development in female animals .

Metabolic Pathways

Sodium Thiophosphate is involved in several metabolic pathways. It has been shown to enable a plausible prebiotic synthesis of the C5 moieties used in extant terpene and terpenoid biosynthesis . This suggests that Sodium Thiophosphate could interact with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that Sodium Thiophosphate can be synthesized from abundant resources via cheap and green synthesis routes, suggesting that it could be readily transported and distributed within cells .

Subcellular Localization

The localization of a protein or compound is often tied to its function . Therefore, understanding the subcellular localization of Sodium Thiophosphate could provide insights into its biochemical roles and functions.

准备方法

Synthetic Routes and Reaction Conditions: Sodium thiophosphate can be synthesized through several methods. One common method involves the reaction of phosphorus pentasulfide with sodium hydroxide. The reaction proceeds as follows:

P2S5+6NaOH→2Na3PO2S2+H2S+2H2O

This reaction produces sodium dithiophosphate, which can be further hydrolyzed to form sodium thiophosphate.

Industrial Production Methods: In industrial settings, sodium thiophosphate is often produced through a solid-state reaction or a precipitation route from an aqueous solution. The solid-state reaction involves heating the reactants to high temperatures, while the precipitation route involves dissolving the reactants in water and then precipitating the product by adjusting the pH or adding a precipitating agent .

化学反应分析

Types of Reactions: Sodium thiophosphate undergoes various chemical reactions, including:

Oxidation: Sodium thiophosphate can be oxidized to form sodium phosphate.

Reduction: It can be reduced to form phosphine gas.

Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reactions: Alkyl halides, thiols.

Major Products Formed:

Oxidation: Sodium phosphate.

Reduction: Phosphine gas.

Substitution: Various organophosphorus compounds.

相似化合物的比较

Sodium thiophosphate is similar to other thiophosphates, such as sodium dithiophosphate and sodium tetrathiophosphate. it is unique in its specific structure and reactivity:

Sodium Dithiophosphate (Na₃PO₂S₂): Contains two sulfur atoms, making it more reactive in certain substitution reactions.

Sodium Tetrathiophosphate (Na₃PS₄): Contains four sulfur atoms, which can enhance its ability to form complexes with metals.

These differences in structure lead to variations in their chemical behavior and applications .

属性

CAS 编号 |

10101-88-9 |

|---|---|

分子式 |

H3NaO3PS |

分子量 |

137.05 g/mol |

IUPAC 名称 |

trisodium;thiophosphate |

InChI |

InChI=1S/Na.H3O3PS/c;1-4(2,3)5/h;(H3,1,2,3,5) |

InChI 键 |

XLDZOKHDPSDHMO-UHFFFAOYSA-N |

SMILES |

[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

OP(=S)(O)O.[Na] |

Key on ui other cas no. |

10101-88-9 |

物理描述 |

Liquid |

相关CAS编号 |

13598-51-1 (Parent) |

同义词 |

diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sodium thiophosphate (sodium phosphorothioate) and what are its primary applications in scientific research?

A1: Sodium thiophosphate, also known as sodium phosphorothioate, is an inorganic compound with a diverse range of applications in scientific research. While not a pharmaceutical itself, its roles span from a reagent in chemical synthesis to a component in energy storage solutions and a tool in biochemical studies.

Q2: How is sodium thiophosphate used in the synthesis of other compounds?

A2: Sodium thiophosphate serves as a key reagent in synthesizing various sulfur-containing compounds. For instance, it reacts with alkyl and aryl azides in aqueous solutions to produce the corresponding amines. [, ] This reaction pathway highlights its utility in introducing sulfur-containing functional groups into organic molecules.

Q3: Can you elaborate on the use of sodium thiophosphate in synthesizing radioprotective agents?

A3: Sodium thiophosphate plays a crucial role in the preparation of S-2-(ω-aminoalkylamino)ethyl dihydrogen phosphorothioates, a class of compounds with potential as chemical radioprotectants. [, ] This synthesis involves reacting sodium thiophosphate with specific dihydrobromides in dimethylformamide, showcasing its utility in producing compounds with potential medical applications.

Q4: How does sodium thiophosphate contribute to the field of energy storage?

A4: Sodium thiophosphate-based materials have gained significant attention as potential solid electrolytes for sodium-ion batteries, a promising technology for large-scale energy storage. [, , , , ] These materials, particularly in their glassy or amorphous forms, exhibit promising ionic conductivity, making them suitable for enhancing the performance and safety of solid-state batteries.

Q5: What specific advantages does sodium thiophosphate offer in the context of sodium-sulfur batteries?

A5: One notable advantage of sodium thiophosphate complexes is their ability to address a critical challenge in sodium-sulfur batteries: the formation of undesirable solid precipitates during cycling. [] These precipitates hinder battery performance by slowing down reaction kinetics and reducing cycle life. Sodium thiophosphate complexes effectively prevent this precipitation, paving the way for more stable and efficient sodium-sulfur batteries.

Q6: Are there any drawbacks or limitations associated with the use of sodium thiophosphate in battery applications?

A6: While promising, sodium thiophosphate electrolytes face challenges related to their stability when in contact with certain electrode materials. [] These electrolytes can react with the electrodes, leading to decomposition and the formation of redox-active byproducts. This reactivity can result in excess capacity and potentially impact the long-term performance of the battery.

Q7: How is sodium thiophosphate employed in biochemical research?

A7: Sodium thiophosphate serves as a valuable tool for studying enzymes, particularly phosphatases. It acts as a potent inhibitor of tyrosine phosphatases, enzymes crucial in cellular signaling pathways. [] This inhibitory action stems from the thiophosphate group's ability to compete with phosphate groups for binding sites on these enzymes.

Q8: Can you explain the mechanism behind sodium thiophosphate's inhibition of tyrosine phosphatases?

A8: Sodium thiophosphate acts as a competitive inhibitor of tyrosine phosphatases by mimicking the phosphate group of natural substrates. [] The thiophosphate group binds to the enzyme's active site, preventing the binding and dephosphorylation of its intended substrates. This inhibition is specific to tyrosine phosphatases and is significantly stronger than the inhibition observed with inorganic phosphate.

Q9: What makes sodium thiophosphate a valuable tool in studying the structure and function of proteins?

A9: Sodium thiophosphate enables the creation of stable analogues of phosphorylated proteins, which are otherwise challenging to study due to the lability of aspartyl phosphate bonds. [] For instance, researchers have successfully synthesized a stable analogue of the phosphorylated form of the bacterial chemotaxis protein CheB by replacing its phosphorylated aspartate residue with a cysteine residue linked to a thiophosphate group. This analogue exhibits activity comparable to the naturally phosphorylated CheB, facilitating further investigations into the protein's active form.

Q10: How does sodium thiophosphate contribute to the development of biosensors?

A10: Sodium thiophosphate is utilized as a substrate for alkaline phosphatase (ALP) in the development of various biosensors. [, , , , ] In these applications, ALP catalyzes the hydrolysis of sodium thiophosphate to produce hydrogen sulfide (H2S). This H2S can then react with other components in the sensor system, triggering a detectable signal that correlates with the concentration of the target analyte.

Q11: Can you provide specific examples of how sodium thiophosphate-based biosensors work?

A11: In one example, sodium thiophosphate is used in a photoelectrochemical biosensor for detecting exosomes. [] ALP, linked to a detection probe, hydrolyzes sodium thiophosphate to generate H2S. This H2S reacts with cadmium ions to form cadmium sulfide nanoparticles, enhancing the photocurrent of the sensor and enabling the detection of exosomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。